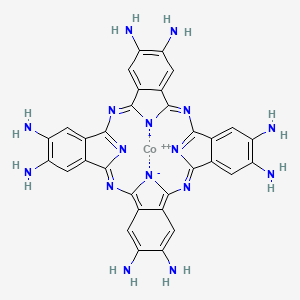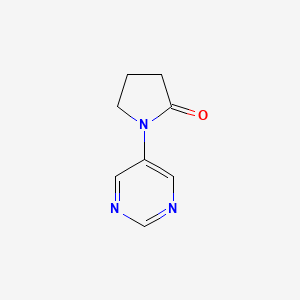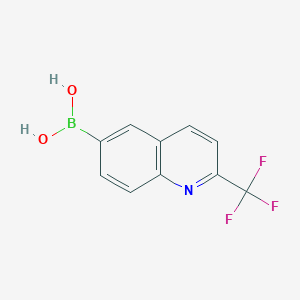
2-(Trifluoromethyl)quinoline-6-boronic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trifluoromethyl)quinoline-6-boronic Acid is a versatile compound widely used in organic synthesis and medicinal chemistry. It features a quinoline ring substituted with a trifluoromethyl group at the 2-position and a boronic acid group at the 6-position. This unique structure imparts significant reactivity and utility in various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)quinoline-6-boronic Acid typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, including the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)quinoline-6-boronic Acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases (e.g., potassium carbonate), and solvents like toluene or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles like amines or thiols.
Major Products:
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of alcohols or ketones.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
2-(Trifluoromethyl)quinoline-6-boronic Acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes.
Industry: Utilized in the production of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)quinoline-6-boronic Acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, facilitating its interaction with biological targets .
Comparison with Similar Compounds
4-(Trifluoromethyl)phenylboronic Acid: Similar structure but with a phenyl ring instead of a quinoline ring.
6-Quinolineboronic Acid Pinacol Ester: Similar structure but without the trifluoromethyl group.
Uniqueness: 2-(Trifluoromethyl)quinoline-6-boronic Acid is unique due to the presence of both the trifluoromethyl and boronic acid groups on the quinoline ring. This combination imparts distinct reactivity and biological activity, making it valuable in various applications .
Properties
Molecular Formula |
C10H7BF3NO2 |
|---|---|
Molecular Weight |
240.98 g/mol |
IUPAC Name |
[2-(trifluoromethyl)quinolin-6-yl]boronic acid |
InChI |
InChI=1S/C10H7BF3NO2/c12-10(13,14)9-4-1-6-5-7(11(16)17)2-3-8(6)15-9/h1-5,16-17H |
InChI Key |
XFNXTVVNZLYLCK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)N=C(C=C2)C(F)(F)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[[(S)-1-[(2S,4R)-4-Hydroxy-2-[[4-(4-methyl-5-thiazolyl)benzyl]carbamoyl]-1-pyrrolidinyl]-3,3-dimethyl-1-oxo-2-butyl]amino]-2-oxoethoxy]acetic Acid](/img/structure/B13687117.png)

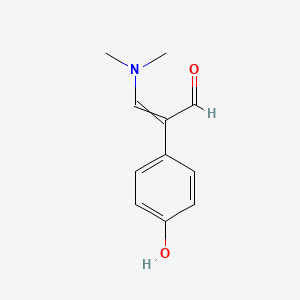


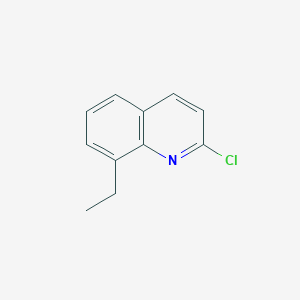
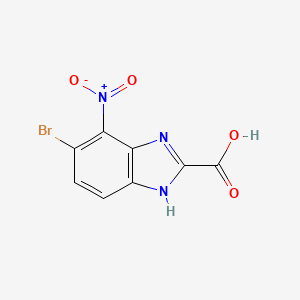
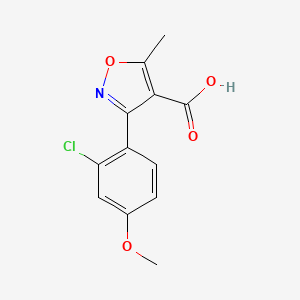


![2,6,8-Trimethylimidazo[1,2-a]pyrazine](/img/structure/B13687176.png)
